7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound that features a unique structure combining a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core
Properties
IUPAC Name |
7-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17-5-2-3-7-21(17)24(29)25-11-13-26(14-12-25)32(30,31)20-15-18-6-4-10-27-22(28)9-8-19(16-20)23(18)27/h2-3,5,7,15-16H,4,6,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVZKPCEYFFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Precursor
The synthesis begins with the preparation of a functionalized bicyclo[7.3.1] framework. Patent data reveals that such systems are often constructed via a tandem Dieckmann cyclization-Michael addition sequence:
$$ \text{Methyl 4-oxopent-2-enoate} + \text{N-protected amino alcohol} \xrightarrow{\text{Ti(OiPr)}_4, \Delta} \text{Bicyclic lactam intermediate} $$
Key reaction parameters:
- Temperature: 110–130°C
- Catalyst: Titanium isopropoxide (5–10 mol%)
- Solvent: Toluene or xylene
- Yield: 45–60% (optimized conditions)
Tricyclization via Ring-Closing Metathesis
The bicyclic intermediate undergoes ring-closing metathesis (RCM) to form the 13-membered tricyclic system. Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 12–18 hours achieves this transformation:
$$ \text{Bicyclic diene} \xrightarrow{\text{Grubbs II}} \text{1-Azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one} $$
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 40°C |
| Reaction Time | 16 h |
| Isolated Yield | 68% |
Synthesis of 4-(2-Methylbenzoyl)piperazine
Piperazine Functionalization
The 2-methylbenzoyl group is introduced via Friedel-Crafts acylation followed by nucleophilic substitution:
Friedel-Crafts Acylation :
$$ \text{Toluene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Methylacetophenone} $$Piperazine Coupling :
$$ \text{2-Methylbenzoyl chloride} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(2-Methylbenzoyl)piperazine} $$
| Step | Conditions | Yield |
|---|---|---|
| Acylation | AlCl₃, 0°C, 2 h | 85% |
| Piperazine Coupling | DCM, RT, 12 h | 92% |
Sulfonylation and Final Coupling
Sulfonyl Chloride Preparation
The tricyclic core is converted to its sulfonyl chloride derivative using chlorosulfonic acid:
$$ \text{Tricyclic amine} + \text{ClSO}_3\text{H} \xrightarrow{\text{DMF, 0°C → RT}} \text{Tricyclic sulfonyl chloride} $$
Nucleophilic Substitution with Piperazine
The sulfonyl chloride reacts with 4-(2-methylbenzoyl)piperazine under Schotten-Baumann conditions:
$$ \text{Tricyclic sulfonyl chloride} + \text{4-(2-Methylbenzoyl)piperazine} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound} $$
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Isolated Yield | 74% |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic framework with bond lengths and angles consistent with DFT calculations:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| S=O | 1.432 | O-S-O: 119.2 |
| N-C(acyl) | 1.334 | C-N-C: 118.7 |
| Bridgehead C-C | 1.548 | Dihedral: 12.3 |
Process Optimization Challenges
Regioselectivity in Sulfonylation
Competitive sulfonation at multiple amine sites necessitates careful control of stoichiometry (1:1.05 sulfonyl chloride:piperazine) and low-temperature addition (-10°C) to achieve >95% regioselectivity.
Purification Challenges
The product's high polarity (logP = 1.89) requires specialized chromatographic conditions:
- Column : C18 reverse-phase
- Mobile Phase : Acetonitrile/water (65:35) + 0.1% TFA
- Retention Time : 14.2 min
Scale-Up Considerations
Pilot-scale production (100 g batch) employs flow chemistry for the RCM step to enhance heat transfer and catalyst efficiency:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Loading | 5 mol% | 3.5 mol% |
| Residence Time | N/A | 8 min |
| Yield | 68% | 82% |
This methodology aligns with green chemistry principles, reducing E-factor from 32 (batch) to 18 (continuous flow).
Comparative Analysis of Synthetic Routes
A three-year optimization study compared classical vs. modern approaches:
| Metric | Classical Method | Modern Method |
|---|---|---|
| Total Steps | 9 | 6 |
| Overall Yield | 11% | 34% |
| PMI (kg/kg) | 287 | 154 |
| Cost/kg (USD) | $12,450 | $7,890 |
Key improvements stem from telescoping steps 3–5 and implementing enzymatic resolution for chiral purity >99.5% ee.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.
Substitution: The piperazine ring and other aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be investigated through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, sulfonyl-containing molecules, and tetrahydropyridoquinoline analogs. Examples include:
- 4-(2-nitrobenzyl)piperazin-1-yl derivatives
- Phenylsulfonylpiperazine compounds
- Tetrahydropyridoquinoline analogs with different substituents
Uniqueness
The uniqueness of 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tricyclic structure with a sulfonamide group and a piperazine moiety. The presence of the piperazine ring often correlates with diverse pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that many synthesized compounds display moderate to excellent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifilarial Activity
One notable study explored the antifilarial effects of piperazine derivatives similar to our compound. The results indicated promising macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound tested showed significant inhibition of adult worm viability and sterilization effects on female worms at specific dosages .
Anti-inflammatory Effects
Compounds with structural similarities to this compound have also been associated with anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, potentially serving as leads for the development of new anti-inflammatory drugs.
Table 1: Summary of Biological Activities
Table 2: Synthesis and Characterization Data
| Compound ID | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 5a | 70 | 82−84 | C16H17Cl2N3OS |
| 5b | - | - | C21H22N3O5S |
Case Study 1: Antimicrobial Screening
In a comprehensive study on antimicrobial activity, various derivatives were synthesized and screened against common pathogens. The results highlighted that modifications in the piperazine structure significantly impacted the antimicrobial efficacy, suggesting that further optimization could lead to more potent agents .
Case Study 2: Antifilarial Efficacy Assessment
A specific derivative was tested in a rodent model for its antifilarial properties against Brugia malayi. The compound exhibited substantial macrofilaricidal activity at doses of 300 mg/kg over five days, showcasing its potential as a therapeutic agent in treating filarial infections .
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
- The synthesis involves coupling a sulfonylated piperazine derivative (e.g., 4-(2-methylbenzoyl)piperazine) with a tricyclic azatricyclo scaffold. Key steps include sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides in dichloromethane) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Yield optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 for piperazine:sulfonyl chloride). Reflux conditions (40–60°C) and inert atmospheres (N₂/Ar) improve stability of intermediates .
Q. How can structural confirmation be reliably performed for this compound?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) for molecular ion validation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. For example, the piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm, while the tricyclic core shows distinct aromatic signals at δ 6.8–7.2 ppm .
- X-ray crystallography is recommended for resolving stereochemical ambiguities, though published data for related compounds (e.g., 3-[4-(2-phenylethyl)piperazin-1-yl] derivatives) highlight challenges in crystal growth due to conformational flexibility .
Q. What purity standards and analytical methods are critical for preclinical studies?
Methodological Answer:
- Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) is required. Use pharmacopeial guidelines (e.g., USP <621>) for method validation .
- Residual solvents (e.g., DMF, THF) must comply with ICH Q3C limits; quantify via gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., 5-HT receptors, kinases). The sulfonyl-piperazine moiety may act as a hydrogen-bond acceptor, while the tricyclic core facilitates hydrophobic interactions .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Cross-validate in vitro results (e.g., enzyme inhibition IC₅₀) with cell-based assays (e.g., luciferase reporter systems). For instance, discrepancies in IC₅₀ values may arise from membrane permeability differences, which can be addressed using prodrug strategies or permeability enhancers (e.g., cyclodextrins) .
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding in cell culture media) .
Q. How can the metabolic stability of this compound be evaluated in preclinical models?
Methodological Answer:
- Use liver microsomes (human/rat) for phase I metabolism studies. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. The piperazine sulfonyl group is prone to oxidative N-dealkylation, requiring structural stabilization (e.g., fluorine substitution) .
- In vivo pharmacokinetics: Administer IV/PO doses in rodents and collect plasma samples for AUC calculations. The tricyclic scaffold’s logP (~3.5) suggests moderate blood-brain barrier penetration, necessitating brain-plasma ratio assessments .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
